molecular formula C9H11F3N2 B12631809 3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine

Cat. No.: B12631809
M. Wt: 204.19 g/mol
InChI Key: XIIDQHCSAHTGRF-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(trifluoromethyl)pyridine with a suitable alkylating agent under basic conditions to introduce the propan-1-amine group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the alkylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, piperidine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the propan-1-amine group, making it less versatile in certain applications.

    3-(Trifluoromethyl)pyridine: Similar structure but different substitution pattern, leading to different chemical properties.

    4-(Trifluoromethyl)pyridine: Another isomer with distinct reactivity and applications.

Uniqueness

3-(2-(Trifluoromethyl)pyridin-4-YL)propan-1-amine is unique due to the presence of both the trifluoromethyl group and the propan-1-amine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various fields .

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

3-[2-(trifluoromethyl)pyridin-4-yl]propan-1-amine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-6-7(2-1-4-13)3-5-14-8/h3,5-6H,1-2,4,13H2

InChI Key

XIIDQHCSAHTGRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCN)C(F)(F)F

Origin of Product

United States

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